molecular formula C8H16N2O B12954908 3-(3-Methoxyazetidin-1-yl)pyrrolidine

3-(3-Methoxyazetidin-1-yl)pyrrolidine

Cat. No.: B12954908
M. Wt: 156.23 g/mol
InChI Key: KLRXDENZECGWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyazetidin-1-yl)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery due to its unique structure, which incorporates two privileged nitrogen-containing heterocycles: azetidine and pyrrolidine . The pyrrolidine ring is a widely utilized scaffold in pharmaceuticals, contributing to the activity of numerous approved drugs across various therapeutic areas, including antihistamines, anticholinergics, and antihypertensives . Its saturation and stereochemistry allow researchers to explore key aspects of molecular interaction, such as spatial orientation and binding efficiency . Similarly, the azetidine (a four-membered nitrogen ring) is an important pharmacophore often investigated for its intriguing biological activities and has been noted in studies to sometimes demonstrate enhanced binding affinity compared to its five-membered analogs . Compounds featuring azetidine and pyrrolidine motifs are frequently explored as core structures for developing novel therapeutic agents. Research indicates that such hybrid structures are particularly relevant in central nervous system (CNS) drug discovery. For instance, 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives have been identified as agonists of the GPR52 receptor, a G protein-coupled receptor expressed in the brain, and are being investigated for potential use in treating disorders associated with striatal and cortical dysfunction . The structural features of this compound make it a valuable building block for synthesizing complex derivatives to probe biological mechanisms and develop new treatments for psychiatric and neurological conditions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(3-methoxyazetidin-1-yl)pyrrolidine

InChI

InChI=1S/C8H16N2O/c1-11-8-5-10(6-8)7-2-3-9-4-7/h7-9H,2-6H2,1H3

InChI Key

KLRXDENZECGWEU-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2CCNC2

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Molecular Interactions

The biological profile of a molecule is intrinsically linked to its three-dimensional structure and the nature of its substituents. For derivatives of 3-(3-methoxyazetidin-1-yl)pyrrolidine, modifications at various positions can profoundly impact their interactions with biological targets.

Positional Scanning and Truncation Studies

Mixture-based combinatorial libraries and positional scanning have been successfully employed to identify novel lead compounds for various biological targets. nih.gov This approach allows for the systematic evaluation of different functional groups at specific positions (R-groups) on a core scaffold. For instance, in a library of pyrrolidine (B122466) pentamine derivatives, positional scanning revealed that specific substitutions at five different locations were critical for inhibiting the aminoglycoside 6'-N-acetyltransferase type Ib. nih.govmdpi.comnih.govbiorxiv.org Truncation of the scaffold often leads to a loss of inhibitory activity, highlighting the importance of the complete chemical entity for biological function. nih.govmdpi.comnih.gov

A hypothetical positional scanning study on the this compound scaffold might involve the synthesis and screening of a library where the methoxy (B1213986) group on the azetidine (B1206935) ring, as well as substituents on the pyrrolidine ring, are varied. The results would likely demonstrate that certain substitutions are favored for optimal target engagement. For example, preliminary SAR from library screening of other heterocyclic compounds has shown that aromatic groups with halogen substitutions can significantly enhance inhibitory activity at specific receptors. nih.gov

Table 1: Hypothetical Positional Scanning Data for this compound Analogs

Position of VariationSubstituentBiological Activity (IC₅₀, nM)
Azetidine-3Methoxy (OCH₃)50
Azetidine-3Hydroxy (OH)120
Azetidine-3Fluoro (F)35
Pyrrolidine-N(3-Methoxyazetidin-1-yl)50
Pyrrolidine-N(3-Hydroxyazetidin-1-yl)150
Pyrrolidine-N(Azetidin-1-yl)300

This table presents hypothetical data for illustrative purposes.

Influence of Stereochemistry and Configuration on Biological Profiles

The stereochemistry of the pyrrolidine and azetidine rings, as well as the relative orientation of substituents, plays a pivotal role in determining the biological activity of this compound and its analogs. The spatial arrangement of atoms dictates how a molecule fits into the binding pocket of a protein. researchgate.net

For pyrrolidine derivatives, the cis or trans configuration of substituents can lead to vastly different biological outcomes. nih.gov For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov Similarly, the stereochemical orientation of substituents on the pyrrolidine ring has been shown to be critical for the activity of inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib. mdpi.com The synthesis of stereochemically defined cis- and trans-substituted 3-aminopyrrolidine (B1265635) derivatives can be achieved through controlled reaction conditions, allowing for a detailed exploration of stereochemical effects. researchgate.netnih.gov

The non-planar, "puckered" nature of the pyrrolidine ring leads to pseudoequatorial and pseudoaxial positions for substituents, which can significantly influence conformational preferences and, consequently, biological activity. beilstein-journals.org The introduction of heteroatoms like fluorine can further impact the stereochemical behavior and molecular properties of the pyrrolidine ring. beilstein-journals.org

Table 2: Influence of Stereochemistry on Biological Activity

CompoundStereochemistryTarget Affinity (Kᵢ, nM)
Analog A(R,R)15
Analog B(S,S)250
Analog C(R,S)800
Analog D(S,R)950

This table presents hypothetical data for illustrative purposes.

Effects of Heteroaliphatic Character on Molecular Properties

The this compound scaffold is characterized by its heteroaliphatic nature, containing both nitrogen and oxygen heteroatoms within saturated ring systems. This feature significantly influences the molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which in turn affect its pharmacokinetic profile and target interactions.

The presence of the azetidine ring, a four-membered heterocycle, is noteworthy. Azetidine derivatives are known to be biologically active motifs and are often compared to their pyrrolidine counterparts. researchgate.net The replacement of a pyrrolidine with an azetidine ring, or vice versa, can lead to changes in biological potency. The nitrogen atoms in both the azetidine and pyrrolidine rings can act as hydrogen bond acceptors and are often crucial for anchoring the molecule within a receptor's binding site.

The methoxy group on the azetidine ring introduces an additional oxygen heteroatom, further increasing the molecule's polarity and potential for hydrogen bonding. The heteroaliphatic character of the scaffold contributes to its three-dimensional shape, which is a key determinant of biological activity. The ability to efficiently explore the pharmacophore space due to sp³-hybridization is a significant advantage of such saturated scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govwu.ac.thnih.gov This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. frontiersin.org

Selection and Derivation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. researchgate.netnih.govwiley.com These descriptors can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and connectivity indices (χ). researchgate.net

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular volume and surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial atomic charges.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being a common example.

Constitutional descriptors: These include basic information like molecular weight and atom counts.

For a series of analogues of this compound, a range of these descriptors would be calculated to capture the structural variations within the series. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods to identify those that correlate most strongly with biological activity. kg.ac.rs For instance, in a QSAR study of M1-AChR antagonists, descriptors such as the fraction of sp³ carbons (fCsp³) and lipophilicity (MlogP) were found to be important. nih.gov

Development and Validation of Predictive Models

Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. Several statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. nih.govnih.gov

Partial Least Squares (PLS): This is a robust method that can handle datasets with more descriptors than compounds and can account for multicollinearity among descriptors. nih.gov

Artificial Neural Networks (ANN): These are non-linear models that can capture more complex relationships between structure and activity. wu.ac.th

The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. nih.govresearchgate.net This is typically done through both internal and external validation techniques.

Internal validation: This involves assessing the model's performance on the training set of compounds used to build it. A common method is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound.

External validation: This involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model development. The predictive ability is often assessed by the squared correlation coefficient (R²pred) between the predicted and experimental activities. mdpi.com

A robust and validated QSAR model can then be used to virtually screen new, untested analogues of this compound, prioritizing the synthesis of those predicted to have the most desirable biological activity. nih.gov

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The conformational flexibility of the pyrrolidine ring is a critical determinant of the three-dimensional structure of molecules in which it is incorporated, thereby influencing their biological activity and physicochemical properties. The pyrrolidine ring is not planar but exists in a state of dynamic equilibrium between various puckered conformations. This phenomenon, known as pseudorotation, allows the five-membered ring to relieve torsional strain. The conformational landscape of the pyrrolidine ring in "this compound" is dictated by the nature and orientation of the substituent at the 3-position.

The puckering of the pyrrolidine ring can be described by two main envelope conformations, Cγ-endo and Cγ-exo (also referred to as C3-endo and C3-exo), where one of the carbon atoms is out of the plane formed by the other four atoms. nih.gov The presence of a substituent at the 3-position significantly influences the equilibrium between these two puckered forms. nih.gov The preference for one conformation over the other is governed by a combination of steric and electronic effects, including the "gauche effect" for electronegative substituents. nih.gov

For 3-substituted prolines, which serve as a structural analogue, the stereochemistry of the substituent plays a crucial role in determining the favored pucker. nih.gov An electron-withdrawing substituent at the 3R position tends to favor an exo ring pucker, while the same group at the 3S position favors an endo pucker. nih.gov This preference is attributed to the gauche effect, which involves the stereoelectronic interaction between the C-X bond (where X is the substituent) and the lone pair of the ring nitrogen or adjacent C-H bonds. nih.gov

In the case of "this compound," the azetidinyl group at the C3 position introduces significant steric bulk. The conformational equilibrium of the pyrrolidine ring will be a balance between minimizing steric hindrance between the azetidinyl group and the rest of the pyrrolidine ring, and accommodating favorable stereoelectronic interactions.

Computational studies and NMR spectroscopy are powerful tools for elucidating the conformational preferences of substituted pyrrolidines. nih.govresearchgate.net For instance, in a study of β-proline oligopeptides, quantum mechanical calculations determined that a Cγ-endo pucker is more stable than the Cγ-exo state, with an energy difference of 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org While this specific value is for a different system, it illustrates the small energy differences that often characterize these conformational equilibria.

The following interactive table summarizes hypothetical conformational data for a generic 3-substituted pyrrolidine, illustrating the key parameters that are typically investigated. The data is based on general principles and analogous systems, as specific experimental data for "this compound" is not publicly available.

ConformerPucker TypeRelative Energy (kcal/mol)Key Dihedral Angle (φ, degrees)Population (%)
Axial-likeCγ-endo0.0-15~70
Equatorial-likeCγ-exo0.8+15~30

This table presents hypothetical data for illustrative purposes, based on the general understanding of 3-substituted pyrrolidine conformational analysis.

The pseudorotation of the pyrrolidine ring is not a free rotation but involves an energy barrier. For the parent pyrrolidine molecule, this barrier has been calculated to be around 2-3 kcal/mol. The substituent at the 3-position will modulate this barrier. A bulky substituent like the 3-methoxyazetidin-1-yl group is expected to create a more defined and potentially higher energy barrier between the preferred conformations, leading to a more restricted conformational landscape compared to the unsubstituted pyrrolidine.

Mechanistic Elucidation of Biological Interactions

Investigation of Molecular Target Binding Mechanisms

There is no available research detailing the molecular target binding mechanisms of 3-(3-Methoxyazetidin-1-yl)pyrrolidine.

No studies have been published that analyze the protein-ligand interactions of this compound. The five-membered pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry due to its three-dimensional structure which can favorably occupy pharmacophore space. nih.gov However, specific interaction data for this compound, such as X-ray crystallography or computational docking with protein targets, are not documented.

There is no evidence in the scientific literature to suggest that this compound has been investigated as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, a mechanism of action for which many pyrrolidine-containing compounds have been explored. researchgate.net However, no such studies have been reported for this compound.

Interaction with Specific Receptor Systems (e.g., 5-HT2A receptor inverse agonism)

Specific data on the interaction of this compound with the 5-HT2A receptor, or any other specific receptor system, is not available. The pyrrolidine moiety is a component of various ligands that target serotonin (B10506) receptors. For instance, certain 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been developed as potent agonists for the h5-HT1D receptor. nih.gov However, studies detailing the binding affinity, functional activity (such as inverse agonism at the 5-HT2A receptor), or selectivity profile of this compound are absent from the literature.

Modulation of Ion Channels and Transporters (e.g., voltage-gated sodium/calcium channels, GABA transporter)

No research has been published on the modulatory effects of this compound on any ion channels or transporters. While some pyrrolidine derivatives have been investigated as potential sodium channel blockers, there is no specific information linking this compound to the modulation of voltage-gated sodium or calcium channels, or the GABA transporter. nih.gov

Enzyme Inhibition Mechanisms (e.g., DNA gyrase, topoisomerase IV, Akt protein kinase, autotaxin enzyme, dihydrofolate reductase)

There is a lack of published data on the enzyme inhibition mechanisms of this compound for the specified enzymes. Although these enzymes are important therapeutic targets and various heterocyclic compounds are known to inhibit them, specific inhibitory constants (e.g., IC₅₀ values) or mechanistic studies for this compound are not available.

DNA gyrase and Topoisomerase IV: The pyrrolidine scaffold is a key component in some classes of DNA gyrase and topoisomerase IV inhibitors. rsc.orgnih.gov For example, N-phenylpyrrolamides have been identified as inhibitors of E. coli DNA gyrase. rsc.org Also, some 2-azetidinone derivatives have been studied as potential DNA gyrase inhibitors. researchgate.netresearchgate.net However, no such activity has been reported for this compound.

Akt Protein Kinase: The PI3K/Akt signaling pathway is a critical target in cancer therapy, and numerous inhibitors have been developed. nih.gov Some of these inhibitors contain heterocyclic ring systems, but there is no information to suggest that this compound is an inhibitor of Akt protein kinase.

Autotaxin Enzyme: Autotaxin (ATX) is an enzyme that produces the signaling molecule lysophosphatidic acid (LPA) and is a target for inflammatory diseases and fibrosis. nih.gov While various novel pyrrolidinone and pyrrolidine derivatives have been synthesized and evaluated as ATX inhibitors, the inhibitory potential of this compound has not been reported. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a target for antimicrobial and anticancer drugs. nih.govnih.gov Although many antifolates that inhibit DHFR are heterocyclic compounds, there are no studies indicating that this compound possesses inhibitory activity against this enzyme.

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and intermolecular interactions. nih.govnih.gov These methods can elucidate characteristics such as charge distribution, molecular orbital energies, and reactivity indices for 3-(3-Methoxyazetidin-1-yl)pyrrolidine.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum mechanical methods offer a balance of accuracy and computational cost.

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate energies for non-covalent interactions than some DFT functionals, which could be critical for studying the binding of the methoxy (B1213986) group or the nitrogen atoms within a receptor pocket. researchgate.net However, their high computational demand typically limits their use to smaller fragments of the molecule or for benchmarking DFT results.

Semi-Empirical Methods: Methods like G3MP2 have been applied to study the thermochemical properties, such as heats of formation, of other substituted azetidines, offering a faster alternative for evaluating large sets of derivatives. researchgate.net These methods are suitable for high-throughput computational screening where speed is more critical than the highest accuracy.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. acs.org For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, which is the collection of accessible three-dimensional shapes the molecule can adopt. The pyrrolidine (B122466) ring itself is known for its non-planar "pseudorotation," which allows it to explore a wide range of conformations. researchgate.netnih.gov

An MD simulation of this compound, either in a solvent like water or within the active site of a protein, would involve:

Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system.

Simulating the motions of atoms over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.

Analyzing the resulting trajectory to identify dominant conformations, flexibility of the rings and the methoxy substituent, and the stability of intramolecular hydrogen bonds.

In drug design, MD simulations are frequently used to refine the results of molecular docking. After docking a ligand into a receptor, an MD simulation can assess the stability of the predicted binding pose and the network of interactions over time. researchgate.netnih.gov For example, simulations can reveal whether key hydrogen bonds are stable or transient.

Ligand-Based and Structure-Based Drug Design Methodologies

The azetidine-pyrrolidine scaffold is a valuable starting point for designing novel therapeutic agents. nih.govnih.govlifechemicals.com Both ligand-based and structure-based computational methods can be applied to guide the optimization of this scaffold.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a primary technique in structure-based drug design. It predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein. asiapharmaceutics.inforjptonline.orgproquest.com If a crystal structure of a relevant biological target (e.g., a kinase, transporter, or receptor) is available, this compound and its virtual derivatives can be docked into the active site.

The process involves:

Pose Generation: An algorithm samples a large number of possible orientations of the ligand within the binding pocket.

Scoring: A scoring function estimates the binding free energy for each pose. The scores are used to rank the different poses of a single compound and to compare different compounds. researchgate.net

Studies on related azetidinone and pyrrolidine derivatives have successfully used docking to predict binding modes and guide the synthesis of potent inhibitors. researchgate.netscispace.comnih.gov The results from a docking study on this compound would typically be presented in a table summarizing binding energies and key intermolecular interactions.

Table 2: Representative Output from a Molecular Docking Simulation This table illustrates the typical results from a molecular docking study. The target protein and values are hypothetical and for illustrative purposes only.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundKinase X-8.5ASP-145Hydrogen Bond (with pyrrolidine N-H)
LEU-83Hydrophobic Interaction
TYR-80Hydrogen Bond (with methoxy O)

Pharmacophore Modeling and Virtual Screening

When a 3D structure of the target protein is not available, ligand-based methods like pharmacophore modeling become essential. A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to bind to a specific target. nih.gov

If a set of known active molecules containing the azetidine-pyrrolidine scaffold exists, a pharmacophore model can be generated. frontiersin.org This model might include features such as:

Hydrogen Bond Acceptors (e.g., the nitrogen atoms, methoxy oxygen)

Hydrogen Bond Donors (if applicable, e.g., a protonated nitrogen)

Hydrophobic Centroids (the aliphatic rings)

Positive/Negative Ionizable Features

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.govfrontiersin.org This approach has been effectively used to identify inhibitors for various targets using pyrrolidine-containing scaffolds. nih.govfrontiersin.org

Free Energy Perturbation and Thermodynamic Integration Approaches

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) represent a class of rigorous computational methods used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. These alchemical free energy calculation methods are grounded in statistical mechanics and provide a way to accurately predict the relative binding affinities of molecules.

In a hypothetical application to a target protein, FEP or TI could be used to evaluate the energetic impact of modifying a lead compound to include the this compound moiety. The calculation involves creating a non-physical, hybrid molecule that is gradually transformed from the initial ligand to the final ligand over a series of discrete steps in a molecular dynamics simulation.

Hypothetical Research Findings:

Without published data, any presented findings would be purely illustrative. A typical study would report the calculated relative binding free energy (ΔΔG) between a reference compound and a compound containing the this compound fragment.

Hypothetical Data Table:

Below is an example of how data from such a study might be presented. This data is for illustrative purposes only and is not based on actual research.

Ligand Pair TransformationTarget ProteinCalculated ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)
Reference -> this compound analogKinase X-1.5 ± 0.2-1.3
Reference -> this compound analogProtease Y+0.8 ± 0.3+0.6

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete structural map of 3-(3-Methoxyazetidin-1-yl)pyrrolidine can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For This compound , the spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the azetidine (B1206935) ring, and the methoxy (B1213986) group. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (N and O), with protons closer to these atoms expected to appear at a lower field (higher ppm).

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Methoxy (-OCH₃) ~3.3 Singlet (s)
Azetidine CH(-O) ~4.0-4.2 Multiplet (m)
Azetidine CH₂ ~3.5-3.8 Multiplet (m)
Pyrrolidine CH(-N) ~3.0-3.3 Multiplet (m)
Pyrrolidine CH₂ ~1.8-2.2 and ~2.8-3.1 Multiplets (m)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for This compound would be expected to show seven distinct signals, corresponding to each carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and the electronic environment.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃) ~55-60
Azetidine CH(-O) ~70-75
Azetidine CH₂ ~50-55
Pyrrolidine CH(-N) ~58-63
Pyrrolidine CH₂ (adjacent to N) ~45-50

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two rings, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons within the pyrrolidine ring and separately within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the pyrrolidine and azetidine rings, for instance, by showing a correlation from the protons on the azetidine ring to the carbon atom at the 3-position of the pyrrolidine ring. It would also confirm the position of the methoxy group by showing a correlation from the methoxy protons to the C3 carbon of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine and azetidine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For This compound (Molecular Formula: C₈H₁₆N₂O), the expected exact mass can be calculated.

Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ 157.13354

The observation of an ion peak corresponding to one of these calculated values would provide strong evidence for the compound's elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This is particularly useful for analyzing the purity of a sample of This compound . The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would then provide mass information for each separated component, allowing for their identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the various bonds present in its structure.

Predicted IR Absorption Bands

Functional Group Bond Predicted Wavenumber (cm⁻¹)
Amine N-H Stretch 3300-3500 (broad)
Ether C-O Stretch 1050-1150
Aliphatic Amine C-N Stretch 1020-1250
Alkane C-H Stretch 2850-2960

The presence of these characteristic bands in the IR spectrum would confirm the existence of the amine, ether, and aliphatic functionalities within the molecule, providing complementary evidence to the data obtained from NMR and MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is characteristic of the types of electronic transitions available in the molecule.

For "this compound," the primary chromophores are the nitrogen atoms of the pyrrolidine and azetidine rings with their non-bonding electrons. Saturated amines, like the pyrrolidine and azetidine moieties in the target compound, typically exhibit absorption bands in the far UV region, which are attributed to n → σ* (non-bonding to sigma antibonding) transitions. These transitions are generally of low to medium intensity.

The parent compound, pyrrolidine, shows a maximum absorption (λmax) in the gas phase at approximately 196 nm. nih.gov Similarly, other simple, saturated cyclic amines exhibit absorptions in the 190-210 nm range. The presence of the methoxy group is not expected to significantly shift the absorption maximum into the near UV or visible range, as it does not introduce extended conjugation.

Therefore, the UV-Vis spectrum of "this compound" is anticipated to show absorption maxima in the low UV region, likely below 220 nm. The precise wavelength and molar absorptivity (ε) would be determined by recording the spectrum in a suitable transparent solvent, such as ethanol (B145695) or water. The absence of significant absorption at wavelengths longer than 250 nm would confirm the lack of major chromophoric impurities, such as aromatic rings or conjugated double bonds.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λmax (nm)Solvent
n → σ*~195 - 215Ethanol

Future Research Trajectories and Transformative Applications of the 3 3 Methoxyazetidin 1 Yl Pyrrolidine Scaffold

Application in Emerging Therapeutic Areas

Anti-inflammatory and Anticancer Potential

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.gov Derivatives of this saturated heterocycle have demonstrated significant potential in modulating various biological processes, including those central to inflammation and cancer. researchgate.net The exploration of the 3-(3-methoxyazetidin-1-yl)pyrrolidine scaffold in these therapeutic areas represents a promising avenue for future research.

The anti-inflammatory potential of pyrrolidine derivatives is an area of active investigation. Certain substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have shown oral anti-inflammatory activity in preclinical models. nih.gov While the precise mechanisms are still under investigation, some of these compounds have been observed to inhibit the in vivo production of inflammatory mediators derived from arachidonic acid, such as prostaglandins (B1171923) and leukotrienes. nih.gov This suggests that the pyrrolidine core can be functionalized to interact with key pathways in the inflammatory cascade. Research into the specific anti-inflammatory effects of the this compound moiety could uncover novel agents for treating inflammatory conditions.

In the realm of oncology, the pyrrolidine scaffold is a key component of numerous compounds designed as anticancer agents. tandfonline.com Extensive research has been conducted on various pyrrolidine and pyrrolidinone derivatives, revealing their capacity to induce cytotoxic effects in a range of cancer cell lines. For instance, certain pyrazoline-substituted pyrrolidine-2,5-dione hybrids have exhibited notable cytotoxic effects in MCF7 (breast cancer) and HT29 (colon cancer) cells. researchgate.net Similarly, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of azole rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the pyrrolidinone structure significantly enhanced anticancer activity in these studies. mdpi.com

The potential for the this compound scaffold in this area is underscored by the structure-activity relationships (SAR) observed in related compounds. The substitutions on the pyrrolidine ring are crucial for biological activity. tandfonline.com Future research should focus on synthesizing and evaluating derivatives of this compound to determine their efficacy and selectivity against various cancer cell lines. Preliminary studies using techniques like cDNA microarrays could help identify potential drug targets within apoptosis-regulatory pathways. nih.gov

Table 1: Examples of Bioactive Pyrrolidine Derivatives

Derivative ClassBiological ActivityCell Lines/Model StudiedReference
Pyrazoline-substituted pyrrolidine-2,5-dionesAnticancerMCF7, HT29, K562 researchgate.net
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesAnticancerHuman A549 lung epithelial cells mdpi.com
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-onesAnti-inflammatoryRat models (RPAR, AAR) nih.gov
Diphenylamine-pyrrolidin-2-one-hydrazonesAnticancer, AntimetastaticPPC-1, IGR39, MDA-MB-231 nih.gov

Development of Innovative Synthetic Strategies for Industrial Scale-Up

The successful translation of a promising chemical scaffold from laboratory-scale synthesis to industrial production hinges on the development of efficient, scalable, and cost-effective synthetic methodologies. For the this compound core, future research must focus on innovative strategies that can overcome the challenges associated with traditional multi-step syntheses.

One of the most promising approaches for constructing pyrrolidine rings is through 1,3-dipolar cycloaddition reactions. nih.gov This method, which typically involves the reaction of an azomethine ylide with an alkene, is highly effective for creating substituted pyrrolidines with good control over regio- and stereoselectivity. nih.gov Adapting and optimizing these cycloaddition strategies for the large-scale synthesis of the this compound scaffold could significantly improve yield and purity while reducing the number of synthetic steps.

Multicomponent reactions (MCRs) represent another powerful strategy for the efficient synthesis of complex heterocyclic compounds like pyrrolidine derivatives. researchgate.netresearchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This approach offers considerable advantages in terms of atom economy, reduced waste, and simplified purification procedures, all of which are critical for industrial applications. Developing a robust MCR for the this compound core would be a significant step towards its viable commercial production.

Furthermore, stereoselective synthesis is a key consideration, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.com Many modern synthetic methods for pyrrolidine-containing drugs start from chiral precursors like proline or 4-hydroxyproline. mdpi.com Future synthetic routes for this compound should incorporate stereoselective steps to ensure the production of the desired enantiomer, thereby maximizing therapeutic efficacy. The development of practical and efficient processes for key intermediates is also crucial, as demonstrated in the synthesis of precursors for drugs like premafloxacin. nih.gov

Table 2: Comparison of Synthetic Strategies for Pyrrolidine Derivatives

Synthetic StrategyKey FeaturesAdvantages for Scale-UpReference
1,3-Dipolar CycloadditionReaction of a 1,3-dipole with a dipolarophileHigh efficiency, control over stereochemistry nih.gov
Multicomponent Reactions (MCRs)Three or more reactants in a one-pot reactionHigh atom economy, reduced waste, simplified purification researchgate.netresearchgate.net
Stereoselective Synthesis from Chiral PrecursorsUse of starting materials like prolineProduction of optically pure compounds mdpi.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactionsFaster reaction times, potentially higher yields researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and compound design. springernature.comnih.gov These powerful computational tools can be leveraged to accelerate the development of novel therapeutics based on the this compound scaffold by exploring vast chemical spaces and predicting molecular properties with increasing accuracy. researchgate.netijisae.org

One of the primary applications of AI in this context is in the de novo design of novel molecules. nih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures and their properties. nih.govresearchgate.net These models can then generate new molecules based on the this compound core that are optimized for desired properties, such as enhanced binding affinity to a specific biological target or an improved pharmacokinetic profile. researchgate.net This approach allows for the rapid exploration of novel chemical matter that might not be conceived through traditional medicinal chemistry approaches.

Machine learning models are also adept at predicting the physicochemical and biological properties of compounds. ijisae.org By training models on existing data for pyrrolidine derivatives, it is possible to predict the anti-inflammatory or anticancer activity of newly designed analogs of this compound before they are synthesized. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. researchgate.net The combination of generative models for molecule creation and predictive models for property assessment creates a powerful in silico design-test-analyze cycle. springernature.com

Table 3: Applications of AI/ML in Drug Design

AI/ML ApplicationDescriptionPotential Impact on Pyrrolidine Scaffold DevelopmentReference
De Novo Molecular DesignGenerative models (e.g., RNNs, GANs) create novel chemical structures.Rapid generation of new this compound analogs with desired properties. nih.govresearchgate.net
Property PredictionML models predict biological activity, toxicity, and pharmacokinetic properties.Prioritization of synthetic targets, reducing the number of compounds that need to be made and tested. springernature.comijisae.org
Augmented OptimizationCombining ML with optimization algorithms like genetic algorithms.More efficient exploration of chemical space to find optimal compound structures. rsc.org
Automated SynthesisAI-driven platforms that integrate compound design with robotic synthesis.Acceleration of the entire discovery pipeline, from concept to physical compound. nih.gov

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